A Technical Guide to the Chemical Properties and Application of Vitamin K1(25)-d7
A Technical Guide to the Chemical Properties and Application of Vitamin K1(25)-d7
Prepared by: Gemini, Senior Application Scientist
Introduction
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for critical physiological processes, including blood coagulation and bone metabolism.[1] For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 in biological matrices is paramount. Vitamin K1(25)-d7 is a deuterated form of phylloquinone designed specifically for this purpose. Its role as an internal standard in isotope dilution mass spectrometry (IDMS) is indispensable for achieving the highest levels of accuracy and precision in bioanalytical studies.[2][3]
This guide provides an in-depth overview of the chemical properties of Vitamin K1(25)-d7, explains the scientific principles behind its primary application, and offers detailed protocols for its use in a research setting.
Section 1: Physicochemical Properties
Chemical Identity and Structure
Vitamin K1(25)-d7 is structurally identical to its endogenous counterpart, with the critical exception of seven hydrogen atoms being replaced by their heavier, stable isotope, deuterium. This isotopic labeling—three deuterium atoms on the methyl group and four on the naphthoquinone ring—imparts a greater mass without significantly altering the molecule's chemical behavior, a crucial attribute for an internal standard.[2]
-
Formal Name : 2-(methyl-d3)-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4
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Synonyms : α-Phylloquinone-d7, trans-Phylloquinone-d7
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Molecular Formula : C₃₁H₃₉D₇O₂
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CAS Number : 1233937-39-7
Core Chemical and Physical Data
The physicochemical properties of Vitamin K1(25)-d7 are nearly identical to the unlabeled phylloquinone, which is critical for its function as an ideal internal standard. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 457.7 g/mol | [4][5] |
| Appearance | Yellow to amber viscous liquid/oil | [4][6] |
| Melting Point | approx. -20 °C | [6] |
| Boiling Point | approx. 140 °C at 0.001 mmHg | [7] |
| Solubility | Water: Insoluble | [8][9] |
| Ethanol: Slightly soluble | [8] | |
| Chloroform, Ether, Oils: Freely soluble | [8] | |
| Ethyl Acetate: Slightly soluble | [4] | |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) | [4] |
| Chemical Purity | ≥97% | [5] |
Section 2: Stability, Storage, and Handling
Chemical Stability
The stability of Vitamin K1 is a critical parameter for both storage and experimental design. As a lipophilic molecule with a quinone structure, it is susceptible to degradation under specific conditions.
-
Light Sensitivity : Vitamin K1 is rapidly degraded by light, particularly UV radiation.[8] All solutions and samples containing Vitamin K1 or its deuterated analogue must be handled in amber vials or under light-protected conditions to prevent photodegradation.
-
Oxidative Stability : While relatively stable to heat, it is slowly degraded by atmospheric oxygen.[8] Long-term storage should be under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
pH Sensitivity : The molecule is decomposed by alkalis.[8] Exposure to strong bases should be avoided during sample preparation and analysis.
-
Thermal Stability : Unlabeled Vitamin K1 is relatively stable to heat but can decompose at temperatures above 120 °C.[6] In biological matrices like serum, it is stable when frozen at -20°C or -80°C for extended periods but shows significant degradation within days at refrigerated (2-8 °C) or ambient temperatures.[4][9]
Recommended Storage and Handling
-
Long-Term Storage : Vitamin K1(25)-d7 should be stored at -20°C or below, protected from light.[4][5] Under these conditions, it is stable for at least four years.[4]
-
Working Solutions : Prepare working solutions in a suitable organic solvent (e.g., methanol or ethanol). These solutions should be stored in amber glass vials at -20°C and can be stable for at least one month.
-
Handling : Due to its oily nature, handle as a neat material or in solution. Use positive displacement pipettes for accurate measurement of viscous organic solutions.
Safety Profile
No specific material safety data sheet (MSDS) is available for the deuterated form. However, its chemical reactivity is expected to be identical to that of unlabeled Vitamin K1. Based on available data for phylloquinone, it is not classified as a hazardous substance. Standard laboratory precautions, including the use of gloves and eye protection, should be employed.
Section 3: Principle of Application in Isotope Dilution Mass Spectrometry (IDMS)
The primary application of Vitamin K1(25)-d7 is as an internal standard for quantification by IDMS, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalysis due to its unparalleled accuracy and specificity.
The Rationale for Using a Stable Isotope-Labeled Standard
An ideal internal standard (IS) should behave identically to the analyte of interest (in this case, Vitamin K1) throughout the entire analytical process—from sample extraction to detection. A stable isotope-labeled (SIL) standard like Vitamin K1(25)-d7 is the closest possible approximation of an ideal IS for several reasons:
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Co-elution : Because its polarity and chemical structure are virtually identical to the native analyte, it co-elutes during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same time.
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Identical Extraction Recovery : It compensates for any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) because it is lost at the same rate.
-
Correction for Ionization Variability : It corrects for fluctuations in the mass spectrometer's ionization source (ion suppression or enhancement), as both the analyte and the IS are ionized with nearly identical efficiency.[2]
By adding a known amount of Vitamin K1(25)-d7 to every sample, calibrator, and quality control, the final measurement is based on the ratio of the native analyte's signal to the internal standard's signal. This ratio remains constant even if the absolute signal intensity changes, leading to highly robust and reproducible results.[10]
Section 4: Analytical Methodology & Protocols
Quantifying Vitamin K1 in biological fluids like plasma or serum is challenging due to its lipophilic nature and low endogenous concentrations.[1] The following is a representative LC-MS/MS protocol grounded in published methodologies.
Experimental Workflow: Quantification of Vitamin K1 in Human Plasma
Detailed Step-by-Step Protocol
This protocol is a synthesized example and should be optimized and fully validated in the end-user's laboratory.
1. Preparation of Standards and Internal Standard Solution:
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Prepare a stock solution of Vitamin K1(25)-d7 in methanol (e.g., 100 ng/mL).
-
Prepare calibration standards by spiking known concentrations of unlabeled Vitamin K1 into a surrogate matrix (e.g., stripped serum or vitamin K-depleted plasma).
2. Sample Preparation: [1]
-
Rationale : This multi-step process is designed to remove interfering substances, primarily proteins and phospholipids, which can suppress the MS signal and contaminate the system.
-
To a 500 µL aliquot of plasma sample, calibrator, or QC, add 5 µL of the internal standard working solution (e.g., 100 ng/mL Vitamin K1-d7 in methanol).
-
Add 1.5 mL of acetonitrile to precipitate proteins. The acetonitrile disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution.
-
Vortex vigorously for 20-30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at high speed (e.g., >4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or the well of a solid-phase extraction (SPE) plate.
-
Load the supernatant onto a phospholipid removal SPE plate. Apply vacuum to pull the sample through the sorbent. This step selectively retains phospholipids while allowing the less polar Vitamin K1 and K1-d7 to pass through.[1]
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at approximately 50 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol). Vortex to ensure the analytes are fully dissolved.
Chromatographic and Mass Spectrometric Conditions
-
Rationale : The chromatographic step separates Vitamin K1 from other remaining matrix components to ensure a clean signal is introduced into the mass spectrometer. The MS/MS detection provides exquisite selectivity and sensitivity by monitoring a specific fragmentation pattern.
Liquid Chromatography (LC) Conditions:
-
LC System : An Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) system is recommended for optimal resolution and speed.
-
Column : A reversed-phase column such as a C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) is commonly used.[8] Phenyl-Hexyl or Biphenyl phases can also offer alternative selectivity for lipophilic compounds.[1]
-
Mobile Phase A : Water with an additive to promote ionization, such as 0.1% formic acid or an ammonium salt (e.g., 2.5 mM ammonium formate).[6]
-
Mobile Phase B : Methanol or acetonitrile with the same additive.
-
Flow Rate : Typically 0.4 - 0.6 mL/min.
-
Gradient : A gradient elution starting with a higher percentage of aqueous phase and ramping up to a high percentage of organic phase is used to first elute any polar contaminants and then elute the highly retained, lipophilic Vitamin K1.
Mass Spectrometry (MS) Conditions:
-
MS System : A triple quadrupole tandem mass spectrometer.
-
Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) is often favored for nonpolar molecules like Vitamin K1 as it can be more sensitive than Electrospray Ionization (ESI). However, modern ESI sources also provide excellent sensitivity.[9]
-
Polarity : Positive ion mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
MRM Transitions: MRM is a highly specific detection mode where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "precursor -> product" transition is unique to the molecule of interest.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vitamin K1 | 451.4 | 187.1 | ~25 |
| Vitamin K1(25)-d7 | 458.3 | 194.1 | ~24 |
(Note: These values are representative and must be optimized on the specific instrument used. The precursor ion corresponds to the [M+H]⁺ adduct. The product ions correspond to characteristic fragments of the naphthoquinone ring structure).[9]
Conclusion
Vitamin K1(25)-d7 is an indispensable tool for any laboratory engaged in the quantitative analysis of Vitamin K1. Its chemical properties, particularly its isotopic stability and near-identical behavior to the native analyte, make it the gold standard internal standard for isotope dilution mass spectrometry. By leveraging its properties within a validated analytical workflow, researchers can achieve the high degree of accuracy, precision, and reliability required for drug development, clinical research, and nutritional science.
References
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Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020). Molecules. Available at: [Link]
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Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020). ResearchGate. Available at: [Link]
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Klapkova, E., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc.. Available at: [Link]
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Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Available at: [Link]
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Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
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Safety Data Sheet: Phytomenadione. Carl ROTH. Available at: [Link]
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A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS. (2020). Restek. Available at: [Link]
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Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
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OPINION ON Vitamin K1 (Phytonadione). (2010). European Commission. Available at: [Link]
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Ducros, V., et al. (2010). Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]
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Ma, M., et al. (2013). Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. Analytical Chemistry. Available at: [Link]
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